LASSBio-1135

Pain TRPV1 Antagonist Hyperthermia

LASSBio-1135 is a uniquely positioned multitarget research tool combining non-competitive TRPV1 antagonism (IC50 580–588 nM) with TNF-α production inhibition (IC50 546–642 nM) and weak COX-2 inhibition (IC50 18.5 µM). Unlike standard TRPV1 antagonists, it achieves oral efficacy in neuropathic pain models without inducing hyperthermia—a critical differentiator for in vivo pain studies. Derived from hybridization of SB203580 and celecoxib pharmacophores, its 2-pyridinyl/3-anilino substitution pattern is essential for polypharmacology not found in simpler imidazo[1,2-a]pyridine analogs. Ideal for convergent pain pathway interrogation and SAR studies around COX-2 selectivity.

Molecular Formula C18H14N4
Molecular Weight 286.3 g/mol
Cat. No. B1674533
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLASSBio-1135
Synonyms2-phenyl-N-(2-pyridinyl)imidazo(1,2-a)pyridin-3-amine
LASSBio-1135
Molecular FormulaC18H14N4
Molecular Weight286.3 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)NC2=C(N=C3N2C=CC=C3)C4=CC=CC=N4
InChIInChI=1S/C18H14N4/c1-2-8-14(9-3-1)20-18-17(15-10-4-6-12-19-15)21-16-11-5-7-13-22(16)18/h1-13,20H
InChIKeyULQALHCOPZRDMC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





LASSBio-1135: Key Compound Overview for Preclinical Pain & Inflammation Research


LASSBio-1135 is a synthetic small molecule of the imidazo[1,2-a]pyridine class, developed as a dual-target agent for pain and inflammation [1]. Its primary pharmacological activities are as a non-competitive antagonist of the TRPV1 channel and an inhibitor of TNF-α production [1]. It also exhibits weak COX-2 inhibitory activity . The compound is reported to be orally active in rodent models of both inflammatory and neuropathic pain [1].

The Scientific Rationale Against Simple Substitution for LASSBio-1135


Simple substitution with single-target TRPV1 antagonists (e.g., capsazepine, AMG517) or COX-2 selective inhibitors (e.g., celecoxib) is scientifically unsound due to LASSBio-1135's distinct multi-target profile. Unlike potent COX-2 inhibitors, it is a weak inhibitor of this enzyme (IC50 = 18.5 μM) , indicating its primary efficacy does not rely on the COX pathway. Furthermore, its balanced dual activity against TRPV1 (IC50 ~580 nM) and TNF-α production (IC50 ~546 nM) is unique [1]. This profile may offer a different efficacy-to-side effect balance, particularly the reported lack of hyperthermia in neuropathic pain models, a common liability of many TRPV1 antagonists [1].

LASSBio-1135: Head-to-Head & Quantitative Differentiation Data Guide


TRPV1 Antagonism Without Hyperthermia: A Key Differentiator vs. Classical Antagonists

LASSBio-1135 is a non-competitive TRPV1 antagonist that did not provoke hyperthermia in a rodent model of neuropathic pain, a significant side effect of many TRPV1 antagonists. While other TRPV1 antagonists like AMG 517 are known to cause marked, transient increases in body temperature in multiple species [1], LASSBio-1135 was orally efficacious in reversing thermal hyperalgesia and mechanical allodynia in rats 7-11 days after partial sciatic ligation without presenting hyperthermia [2].

Pain TRPV1 Antagonist Hyperthermia Neuropathic Pain

Balanced Dual-Target Potency (TRPV1 & TNF-α) Within a Narrow Range

LASSBio-1135 demonstrates a balanced, dual mechanism of action by potently inhibiting both TRPV1 currents and TNF-α release. It blocks capsaicin-elicited currents in TRPV1-expressing oocytes with an IC50 of 580 nM and inhibits TNF-α release from LPS-stimulated macrophages with an IC50 of 546 nM [1]. This is a unique profile. For context, the potent and selective TRPV1 antagonist SB-705498 has a much higher TRPV1 potency (IC50 = 3 nM) but does not directly inhibit TNF-α production . Conversely, a potent small-molecule TNF-α inhibitor like UCB-9260 (IC50 ~116 nM) lacks direct TRPV1 antagonism [2]. LASSBio-1135 offers a single compound with two relevant activities in the same concentration range.

Pain Inflammation TRPV1 TNF-α Dual Inhibitor

Weak COX-2 Activity: A Differentiating Safety Feature vs. NSAIDs

Unlike non-steroidal anti-inflammatory drugs (NSAIDs), LASSBio-1135 is only a weak inhibitor of COX-2. It inhibits human PGHS-2 enzyme activity with an IC50 of 18.5 μM . This is in stark contrast to the potent COX-2 selective inhibitor celecoxib, which has a reported IC50 of 0.04 μM (40 nM) . This data indicates that the anti-inflammatory and analgesic effects of LASSBio-1135 observed in vivo are not primarily driven by the COX pathway, and it would not be expected to carry the same gastrointestinal or cardiovascular risk profile associated with potent COX inhibition.

Inflammation COX-2 Selectivity Analgesic

Cross-Species Efficacy in Neuropathic Pain Model vs. Species-Dependent Antagonists

In a rat model of neuropathic pain (partial sciatic nerve ligation), oral administration of LASSBio-1135 (100 µmol.Kg−1) was effective in reversing thermal hyperalgesia and mechanical allodynia 7-11 days post-surgery [1]. In contrast, the prototypical TRPV1 antagonist capsazepine showed no efficacy in the same model when tested in rats or mice, despite being effective in guinea pigs [2]. This suggests LASSBio-1135 has a more robust and potentially more broadly applicable efficacy profile in standard rodent models of neuropathic pain.

Neuropathic Pain TRPV1 In Vivo Efficacy Sciatic Ligation

Recommended Preclinical Research Applications for LASSBio-1135 Based on Evidence


Investigating TRPV1-Mediated Analgesia Without the Confounding Variable of Hyperthermia

LASSBio-1135 is an optimal tool for studying the role of TRPV1 antagonism in pain and thermoregulation. Its reported lack of hyperthermia in a rat neuropathic pain model allows for cleaner interpretation of behavioral data, avoiding the confounding physiological changes caused by many other TRPV1 antagonists like AMG 517 [1]. This makes it suitable for chronic dosing studies where body temperature changes would be a significant confounding factor.

Elucidating the Interplay Between TRPV1 and TNF-α Pathways in Inflammation and Pain

With its balanced, sub-micromolar IC50 values for both TRPV1 antagonism (580 nM) and TNF-α release inhibition (546 nM) [1], LASSBio-1135 is a valuable single-agent tool to probe the cross-talk between these two pathways in models of inflammatory and neuropathic pain. It can be used to mimic a multi-target therapeutic approach without the complexity of using two separate tool compounds.

Validating Non-COX-Dependent Analgesic and Anti-Inflammatory Mechanisms

Given its very weak COX-2 inhibitory activity (IC50 = 18.5 μM) [1], LASSBio-1135 serves as a negative control for COX-mediated effects. Researchers can use it to confirm that observed in vivo efficacy in pain and inflammation models is independent of the prostaglandin synthesis pathway, distinguishing its mechanism from that of NSAIDs like celecoxib .

Studying Neuropathic Pain in Standard Rat Models

Unlike capsazepine, which is ineffective in rat neuropathic pain models, LASSBio-1135 has been validated and shown to be orally efficacious in reversing both thermal hyperalgesia and mechanical allodynia in rats after partial sciatic nerve ligation [1]. This makes it a reliable tool for research groups using standard rat models of neuropathic pain.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for LASSBio-1135

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.